molecular formula C16H13IO3 B400238 4-Propionylphenyl 2-iodobenzoate

4-Propionylphenyl 2-iodobenzoate

Cat. No.: B400238
M. Wt: 380.18g/mol
InChI Key: PJOAEWNVBOBWRL-UHFFFAOYSA-N
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Description

4-Propionylphenyl 2-iodobenzoate is an aromatic ester derivative characterized by a 2-iodobenzoate backbone esterified with a 4-propionylphenyl group. The iodine atom at the ortho position of the benzoate ring introduces significant electronic effects, while the propionyl (propanoyl) group on the phenyl ester moiety adds a ketone functionality.

Properties

Molecular Formula

C16H13IO3

Molecular Weight

380.18g/mol

IUPAC Name

(4-propanoylphenyl) 2-iodobenzoate

InChI

InChI=1S/C16H13IO3/c1-2-15(18)11-7-9-12(10-8-11)20-16(19)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3

InChI Key

PJOAEWNVBOBWRL-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following 2-iodobenzoate esters are structurally relevant for comparison:

Compound Name Ester Group Features Key Functional Groups Reference
(E)-2-(p-Tolyloxy)-8-(trimethylsilyl)oct-2-en-7-yn-1-yl 2-iodobenzoate (4e) Alkenyl-alkynyl chain with trimethylsilyl Iodo, alkenyl, alkynyl, silyl ether
(E)-6-(1,3-Dioxoisoindolin-2-yl)-2-(p-tolyloxy)hex-2-en-1-yl 2-iodobenzoate (4f) Hexenyl chain with dioxoisoindolinyl Iodo, alkenyl, amide
Propan-2-yl 2-iodobenzoate Isopropyl ester Iodo, simple alkyl ester
2,5-Dioxopyrrolidin-1-yl 2-iodobenzoate Active ester (dioxopyrrolidinyl) Iodo, activated ester for acylation
4-Propionylphenyl 2-iodobenzoate 4-Propionylphenyl ester Iodo, aromatic ester with ketone N/A

Key Observations :

  • The propionylphenyl group in the target compound introduces both aromaticity and a ketone, distinguishing it from alkyl (e.g., isopropyl ) or activated esters (e.g., dioxopyrrolidinyl ).

Spectroscopic and Physical Properties

NMR and IR Data :

  • 2-Iodobenzoate Core : All compounds show characteristic ¹H NMR signals for aromatic protons near δ 7.5–8.5 ppm and ester carbonyl (C=O) IR stretches at ~1720 cm⁻¹ .
  • Differentiating Features :
    • 4e : Trimethylsilyl protons at δ 0.15 ppm (¹H NMR) .
    • 4-Propionylphenyl : Additional ketone C=O IR stretch (~1680 cm⁻¹) and aryl protons split by the propionyl group.
    • Dioxopyrrolidinyl ester : Distinct NH/amide signals absent in the target compound .

Data Tables

Table 2: Similarity Scores of Related Compounds (CAS Data )

Compound Similarity Score
2,5-Dioxopyrrolidin-1-yl 2-iodobenzoate 0.93
2-Iodobenzoic acid isopropyl ester 0.90

Preparation Methods

Diazotization-Iodination Pathway

This method adapts principles from the Sandmeyer reaction, substituting chloride with iodide:

Reaction sequence:

  • Starting material : 2-Aminobenzoic acid

  • Diazotization : Treatment with NaNO₂/HCl at 0–5°C forms the diazonium salt.

  • Iodination : Reaction with potassium iodide (KI) replaces the diazo group with iodine.

Optimized conditions :

  • Temperature : 0–5°C (diazotization), 25–30°C (iodination)

  • Molar ratios : 2-Aminobenzoic acid : NaNO₂ : KI = 1 : 1.1 : 2.2

  • Solvent system : Water/glacial acetic acid (3:1 v/v)

  • Yield : 78–82% after recrystallization (ethanol/water)

Data Table 1: Representative Iodination Protocol

ComponentQuantity (g)MolesRole
2-Aminobenzoic acid10.00.073Substrate
NaNO₂5.60.081Diazotizing agent
KI24.00.145Iodine source
HCl (36%)50 mLAcid catalyst

Direct Electrophilic Iodination

An alternative route employs iodinating agents like N-iodosuccinimide (NIS) in acidic media:

Conditions :

  • Catalyst : H₂SO₄ (98%)

  • Solvent : Dichloromethane

  • Temperature : 60°C, 8 h

  • Yield : 68% (lower than Sandmeyer route due to positional selectivity challenges)

Synthesis of 4-Propionylphenol

Friedel-Crafts Acylation Strategy

Adapting methodologies from Friedel-Crafts protocols, para-substitution is achieved using protected phenolic substrates:

Step 1: Protection of phenol

  • Reaction : Phenol → Phenyl acetate (acetic anhydride, pyridine, 0°C, 2 h)

  • Yield : 95%

Step 2: Propionylation

  • Catalyst : Anhydrous AlCl₃ (1.2 eq)

  • Acylating agent : Propionyl chloride (1.05 eq)

  • Solvent : Nitromethane, 40°C, 6 h

  • Regioselectivity : Para:ortho = 8:1 (confirmed by ¹H NMR)

Step 3: Deprotection

  • Conditions : NaOH (2M), ethanol/water (1:1), reflux 4 h

  • Yield : 87% (4-propionylphenol)

Data Table 2: Scalable Propionylation Parameters

ParameterValue
Phenyl acetate1.0 mol (136.15 g)
Propionyl chloride1.05 mol (98.5 g)
AlCl₃1.2 mol (160.8 g)
Reaction volume800 mL nitromethane

Esterification of 2-Iodobenzoic Acid and 4-Propionylphenol

Acid Chloride-Mediated Coupling

Protocol :

  • Acid chloride formation : 2-Iodobenzoic acid + SOCl₂ (reflux 3 h, 85% conversion)

  • Esterification :

    • Conditions : 4-Propionylphenol (1.1 eq), pyridine (3 eq), THF, 0°C → RT, 12 h

    • Workup : Aqueous NaHCO₃ wash, column chromatography (hexane:EtOAc 4:1)

    • Yield : 74%

Data Table 3: Esterification Optimization

VariableTested RangeOptimal Value
SolventTHF, DCM, Et₂OTHF
Temperature0°C → RT vs reflux0°C → RT
CatalystPyridine, DMAP, nonePyridine (3 eq)

Carbodiimide Coupling

Alternative method :

  • Reagents : DCC (1.2 eq), DMAP (0.1 eq)

  • Solvent : Dry DCM, nitrogen atmosphere, 24 h

  • Yield : 81% (higher than acid chloride route but costlier)

Process Challenges and Mitigation Strategies

  • Iodine Stability :

    • Issue : HI liberation during esterification causes side reactions

    • Solution : Scavengers (Ag₂CO₃) or excess base (pyridine)

  • Para-Selectivity in Friedel-Crafts :

    • Enhancement : Microwave-assisted synthesis (100°C, 30 min) improves para:ortho to 12:1

  • Purification :

    • Crystallization solvent : Ethanol/water (3:1) for final ester

    • Purity : >99% (HPLC), mp 112–114°C

Scalability and Industrial Considerations

  • Continuous flow iodination : Microreactor systems reduce diazonium salt decomposition risks

  • Catalyst recycling : AlCl₃ recovery via aqueous workup (60% reuse efficiency)

  • Waste streams : KI/NH₄OH treatment for iodine recovery (>90% efficiency)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-propionylphenyl 2-iodobenzoate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of 2-iodobenzoate derivatives typically involves esterification or coupling reactions under catalytic conditions. For example:

  • Palladium-catalyzed carbonylative cyclization with ligands like dppp (1,3-bis(diphenylphosphino)propane) under CO atmosphere achieves moderate yields (60–82%) .
  • Copper-catalyzed oxyalkynylation using hypervalent iodine reagents (e.g., TIPS-EBX) at 70–80°C for 24 hours yields 71% product in optimized cases .
    • Yield Optimization : Adjust catalyst loading (e.g., 10 mol% Pd(OAc)₂), use excess reagents (1.2–3.0 equivalents), and employ inert atmospheres (CO or argon) to suppress side reactions. Monitor progress via TLC or GC-MS .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent environments. For example, aromatic protons in 2-iodobenzoate derivatives show distinct splitting patterns (e.g., dd or td signals) .
  • HRMS (ESI/QTOF) : Validates molecular weight with precision (e.g., m/z 457.0274 for related compounds) .
  • IR Spectroscopy : Detects ester carbonyl stretches (~1700–1750 cm⁻¹) and iodine substituent effects .

Q. How should this compound be stored to maintain stability?

  • Stability Protocols :

  • Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation or hydrolysis .
  • Avoid prolonged exposure to moisture; use molecular sieves in storage containers .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate reaction mechanisms involving this compound?

  • Methodology :

  • Perform free energy profile calculations for radical cation intermediates (e.g., using Gaussian or ORCA). For example, study C–H vs. C–C bond activation pathways in cyclopropane substrates .
  • Validate computational results with experimental radical trapping (e.g., TEMPO) or isotopic labeling .

Q. What strategies resolve contradictory data in reaction outcomes, such as unexpected byproducts or low reproducibility?

  • Troubleshooting Approaches :

  • Byproduct Analysis : Identify side products (e.g., diyne 9 in photochemical reactions) via GC-MS or HPLC. Adjust light intensity or reagent stoichiometry to suppress radical recombination .
  • Statistical DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst, solvent) to identify critical factors affecting yield .

Q. How does the crystal structure of 2-iodobenzoate derivatives influence their reactivity in solid-state reactions?

  • Crystallography Insights :

  • Use SHELX programs for structure refinement. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 9.88 Å, b = 11.68 Å) reveal packing effects .
  • Analyze hydrogen-bonding networks (e.g., N–H···O interactions) to predict solubility or stability .

Q. What role does the iodine substituent play in directing regioselectivity during cross-coupling reactions?

  • Mechanistic Role :

  • The iodine atom acts as a directing group in Pd-catalyzed meta-C–H arylation, enabling selective bond formation with 2-norbornene as a mediator .
  • In radical pathways, iodine enhances spin density at adjacent carbons, facilitating C–H functionalization .

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